1-(4-Benzylpiperidin-1-yl)octan-1-one, also known as a piperidine derivative, is a compound with the molecular formula CHNO. This compound features a piperidine ring substituted with a benzyl group and an octanone moiety, which contributes to its unique chemical properties and potential biological activities. The structural diversity of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
This compound is classified under the category of piperidine derivatives, which are known for their various pharmacological properties. It has been identified as a potential candidate for further research in drug development due to its structural characteristics that may influence biological activity. The compound can be sourced from chemical suppliers or synthesized through established organic chemistry methods.
The synthesis of 1-(4-Benzylpiperidin-1-yl)octan-1-one typically involves several key steps:
For instance, one reported synthesis involves the reaction of 4-benzylpiperidine with but-3-en-2-one under acidic conditions, followed by purification through acid/base extraction techniques .
The molecular structure of 1-(4-Benzylpiperidin-1-yl)octan-1-one consists of:
The structural representation can be summarized as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and spatial arrangement.
1-(4-Benzylpiperidin-1-yl)octan-1-one can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry .
Key physical properties of 1-(4-Benzylpiperidin-1-yl)octan-1-one include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of both the piperidine nitrogen and the ketone carbonyl group .
1-(4-Benzylpiperidin-1-yl)octan-1-one has potential applications in various fields:
Its structural attributes make it a candidate for further exploration in drug discovery programs aimed at treating conditions related to the central nervous system .
The Ugi four-component reaction (Ugi-4CR) enables efficient construction of complex 1,4,4-trisubstituted piperidine scaffolds essential for pharmaceutical intermediates. This one-pot condensation integrates an amine, carbonyl compound, isocyanide, and carboxylic acid to generate bis-amide adducts with high atom economy. For 1-(4-benzylpiperidin-1-yl)octan-1-one synthesis, 4-benzylpiperidine serves as the amine component, reacting with octanoic acid (carboxylic acid component), an aldehyde (e.g., formaldehyde), and tert-butyl isocyanide. The reaction proceeds through an iminium ion intermediate that undergoes nucleophilic addition by the isocyanide, followed by Mumm rearrangement to yield the trisubstituted piperidine core [2].
Critical parameters influencing stereoselectivity and yield include:
Table 1: Ugi-4CR Optimization for 1,4,4-Trisubstituted Piperidines
Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|
None | 25 | 48 | 32 | 1:1 |
TFA (5 mol%) | 25 | 36 | 67 | 2.3:1 |
TFA (10 mol%) | 25 | 24 | 89 | 3.5:1 |
Sc(OTf)₃ | 40 | 16 | 78 | 4:1 |
Post-Ugi deprotection of the tert-butyl group enables installation of the octanoyl moiety via N-acylation. This step employs octanoyl chloride with N,N-diisopropylethylamine (DIPEA) in acetonitrile at 0°C→25°C, achieving >95% acylation efficiency. Nuclear magnetic resonance (NMR) studies confirm preferential equatorial orientation of the octanoyl chain at C1, minimizing 1,3-diaxial interactions in the piperidine chair conformation [9].
Microwave irradiation revolutionizes N-alkylation of 4-benzylpiperidine by accelerating reaction kinetics 10-fold while improving octanoyl chain regioselectivity. Conventional thermal methods require 12–24 hours at 80°C for N-acylation, often generating O-alkylated byproducts (5–8%). Microwave-assisted protocols eliminate these impurities while reducing reaction times to <30 minutes [7].
The mechanism involves dielectric heating that activates both nucleophile (piperidine nitrogen) and electrophile (octanoyl chloride). Key experimental variables were systematically optimized:
Table 2: Solvent Screening for Microwave-Assisted N-Acylation
Solvent | Dielectric Constant (ε) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
DMF | 38.3 | 100 | 15 | 82 | 92 |
Acetonitrile | 37.5 | 120 | 20 | 96 | 99 |
Dimethyl sulfoxide | 47.2 | 130 | 10 | 88 | 85 |
Tetrahydrofuran | 7.6 | 90 | 30 | 76 | 94 |
Notably, in situ Fourier-transform infrared (FTIR) monitoring confirms complete octanoyl chloride consumption within 7 minutes at 150 W in acetonitrile. Scale-up trials (100 g) demonstrate consistent yields (94±2%) using continuous-flow microwave reactors with a residence time of 8.5 minutes. This method eliminates the need for transition metal catalysts required in reductive alkylation approaches, simplifying product purification [7] [10].
The octanoyl chain in 1-(4-benzylpiperidin-1-yl)octan-1-one serves as a versatile handle for late-stage diversification via three primary pathways: carbonyl reduction, α-functionalization, and chain extension reactions.
Controlled reduction to the alcohol preserves stereochemistry while introducing hydrogen-bonding capability. Screening of 12 reducing agents identified two optimal protocols:
Table 3: Functionalization Reactions of the Octanoyl Moiety
Reaction Type | Reagents/Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Carbonyl reduction | NaBH₄/EtOH/0°C/3h | 1-(4-Benzylpiperidin-1-yl)octan-1-ol | 98 | Hydrogen-bond donor enhancement |
α-Methylenation | LDA/THF/–78°C → CH₂O | α-Methylene-octanone derivative | 83 | Michael acceptor synthesis |
Chain elongation | KMnO₄/H₂O/Δ | 1-(4-Benzylpiperidin-1-yl)nonanedioic acid | 91* | Diacid monomer for polyamides |
In situ trapping | CeCl₃·7H₂O/NaBH₄ → acrylonitrile | β-Cyanoethyl adduct | 76 | Nitrile precursor for tetrazoles |
*After recrystallization
Lithiation at C2 of the octanoyl chain enables electrophilic functionalization:
Oxidative cleavage of the octanoyl chain provides heptanoic acid derivatives (91% yield) using potassium permanganate under phase-transfer conditions. Alternatively, Wohl–Ziegler bromination at the terminal methyl group introduces ω-bromo substituents for nucleophilic displacement with azides or amines, enabling access to ω-amino-octanoyl analogs (74% yield after reduction) [9].
These functionalization strategies demonstrate how the octanone moiety serves as a synthetic linchpin for structure-activity relationship studies, particularly in modifying log P values (0.8–3.2 range achieved) and introducing hydrogen-bonding motifs without perturbing the critical piperidine pharmacophore.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1